1-Amino-2-(tetrahydro-2h-pyran-4-yl)propan-2-ol
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Overview
Description
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO2. It is a derivative of tetrahydropyran and contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amine under controlled conditions. For example, the reaction of tetrahydropyran with ammonia or a primary amine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amino group attached to the tetrahydropyran ring.
3-Aminotetrahydrofuran: Another related compound with an amino group attached to the tetrahydrofuran ring.
Uniqueness
1-Amino-2-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both tetrahydropyran and an amino alcohol. This makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-amino-2-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(10,6-9)7-2-4-11-5-3-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
ZHYUSYRWXVRYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCOCC1)O |
Origin of Product |
United States |
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